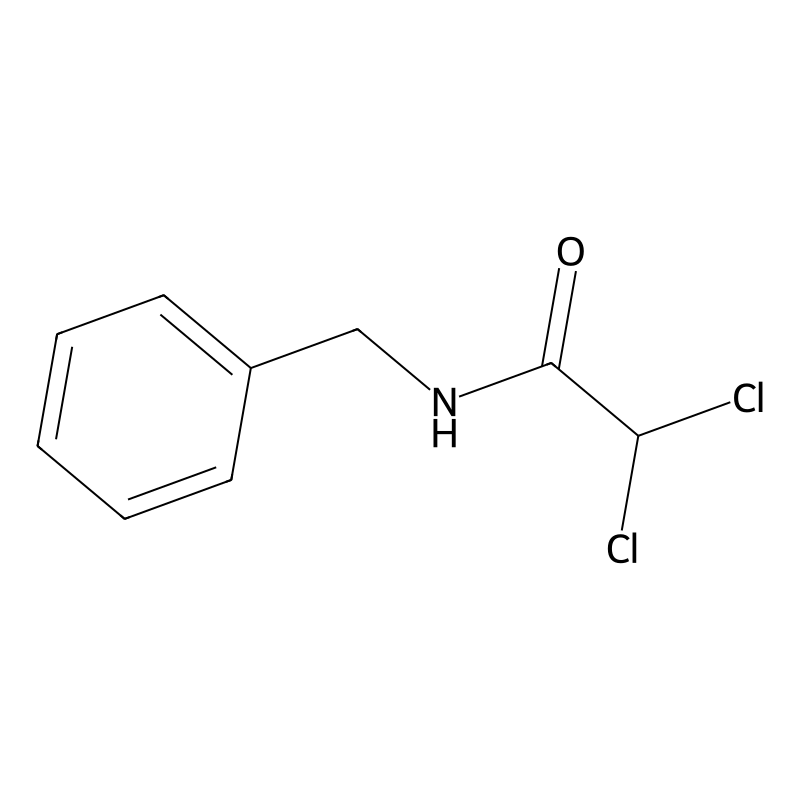

N-benzyl-2,2-dichloroacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-2,2-dichloroacetamide is an organic compound characterized by its structure, which includes a benzyl group attached to a dichloroacetamide moiety. Its chemical formula is . The compound features two chlorine atoms located on the acetamide carbon, which significantly influences its chemical reactivity and biological properties. This compound is part of a broader class of dichloroacetamides known for their diverse applications in pharmaceuticals and agrochemicals.

Currently, there's no documented information regarding a specific mechanism of action for N-benzyl-2,2-dichloroacetamide in biological systems.

Due to the lack of specific data, it's advisable to handle N-benzyl-2,2-dichloroacetamide with caution, assuming it may possess:

- Moderate Toxicity: The presence of chlorine atoms suggests potential irritation or harm if ingested or inhaled.

- Reactivity: The electrophilic carbonyl carbon might react with nucleophilic groups in biological molecules.

Synthesis and Characterization:

N-benzyl-2,2-dichloroacetamide (CAS Number: 6063-50-9) is a synthetic organic compound with the molecular formula C9H9Cl2NO. Studies have reported various methods for its synthesis, including the reaction of N-benzylamine with dichloroacetyl chloride [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of N-benzyl-2,2-dichloroacetamide itself, its structure suggests potential areas of exploration:

- Precursor for Organic Synthesis: The dichloroacetyl and benzyl moieties present in the molecule offer potential reactivity for further functionalization, making it a possible precursor for the synthesis of more complex organic molecules. This could be relevant in various research fields, such as medicinal chemistry and material science.

- Study of Dichloroacetamide Derivatives: N-benzyl-2,2-dichloroacetamide can be considered as a derivative of dichloroacetamide, a functional group known for its diverse biological activities, including anticonvulsant and antitumor properties []. Studies on N-benzyl-2,2-dichloroacetamide could contribute to the understanding of the structure-activity relationship of dichloroacetamide derivatives and their potential applications.

- The aforementioned potential applications are based on the chemical structure and require further investigation to confirm their validity.

- Limited information suggests that N-benzyl-2,2-dichloroacetamide itself might not be extensively studied in scientific research compared to other related compounds.

N-benzyl-2,2-dichloroacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the electrophilic carbon atom adjacent to the chlorine atoms. These reactions can involve various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives. Additionally, it can participate in hydrolysis reactions under acidic or basic conditions, resulting in the corresponding acetic acid and benzylamine derivatives .

Research indicates that N-benzyl-2,2-dichloroacetamide exhibits notable biological activities, particularly in the context of anticancer properties. Studies have shown that analogues of this compound can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular processes . The compound's mechanism of action may involve interference with specific signaling pathways essential for cancer cell proliferation.

Several synthesis methods have been developed for N-benzyl-2,2-dichloroacetamide:

- Direct Acylation: This method involves the reaction of benzylamine with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

- Nucleophilic Substitution: Benzyl chloride can react with sodium dichloroacetate under basic conditions to yield N-benzyl-2,2-dichloroacetamide.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired product .

N-benzyl-2,2-dichloroacetamide finds applications across various fields:

- Pharmaceuticals: It is utilized as a precursor or intermediate in the synthesis of biologically active compounds, particularly those targeting cancer.

- Agrochemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its potential biological activity against pests.

- Chemical Research: It is used in studies exploring structure-activity relationships and the development of new therapeutic agents.

Interaction studies involving N-benzyl-2,2-dichloroacetamide focus on its binding affinity with biological targets. For instance, molecular docking studies have been conducted to predict how this compound interacts with specific proteins associated with cancer pathways. These studies help elucidate its mechanism of action and guide further optimization for enhanced efficacy .

Several compounds share structural similarities with N-benzyl-2,2-dichloroacetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-methylphenyl)-2,2-dichloroacetamide | Para-substituted phenyl group | Anticancer properties similar to N-benzyl variant | Different substitution pattern affects activity |

| N-(3-chlorophenyl)-2,2-dichloroacetamide | Meta-substituted phenyl group | Moderate anticancer activity | Chlorine substitution alters reactivity |

| N-(phenyl)-2,2-dichloroacetamide | Simple phenyl group without additional substituents | Exhibits anticancer properties | Baseline for comparing substitution effects |

N-benzyl-2,2-dichloroacetamide stands out due to its benzyl substitution that enhances lipophilicity and potentially improves membrane permeability compared to other derivatives.

Continuous Flow Synthesis in Dichloroacetamide Production

Continuous flow synthesis has revolutionized the production of N-benzyl-2,2-dichloroacetamide by enabling precise control over reaction parameters and enhancing reproducibility. Two distinct flow-based strategies have emerged:

- Solvent-Free Screw Reactor Systems: A protocol utilizing N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in a screw reactor achieved 90% yield at room temperature with a residence time of 30–300 seconds. This method eliminates solvent use, reducing waste and simplifying purification.

- Carbon Disulfide-Mediated Flow Systems: Employing alumina as a heterogeneous Lewis acid and carbon disulfide as a coupling agent, this approach synthesizes aliphatic and aromatic amides in acetonitrile under reflux conditions. The system’s reusability and scalability make it suitable for large-scale production.

Table 1: Continuous Flow Synthesis Parameters

| Method | Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Screw Reactor | EDC·HCl | Solvent-free | 25°C | 90% | |

| Carbon Disulfide System | CS₂/Alumina | Acetonitrile | Reflux | 89–94% |

These systems outperform batch methods in reaction time and efficiency, particularly for thermally sensitive intermediates.

Critical Parameters in Amide Bond Formation: Solvent Systems and Catalytic Conditions

The formation of the amide bond in N-benzyl-2,2-dichloroacetamide hinges on three key factors:

Solvent Selection:

- Polar Aprotic Solvents: Dichloromethane and acetonitrile facilitate nucleophilic acyl substitution by stabilizing transition states. Acetonitrile’s low toxicity and compatibility with flow systems make it preferable.

- Solvent-Free Systems: Eliminating solvents reduces side reactions and improves atom economy, as demonstrated in screw reactor syntheses.

Catalytic Systems:

Temperature and Stoichiometry:

Comparative Analysis of Batch vs. Continuous Process Yields

Traditional batch synthesis of N-benzyl-2,2-dichloroacetamide involves reacting benzylamine with dichloroacetyl chloride in dichloromethane using triethylamine as a base. While effective, this method faces limitations in scalability and energy efficiency.

Table 2: Batch vs. Continuous Process Performance

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 4–6 hours | 5–30 minutes |

| Yield | 75–85% | 89–94% |

| Solvent Consumption | High | Negligible |

| Scalability | Limited | High |

| Purification Complexity | Moderate | Low |

Continuous systems reduce side product formation through precise residence time control, as seen in the near-quantitative conversion of dichloroacetyl chloride in flow reactors. Additionally, exothermic reactions are managed more safely in flow systems due to superior heat dissipation.

Zwitterionic Intermediate Formation in β-Lactam Synthesis

The Staudinger reaction, which couples ketenes with imines to form β-lactams, proceeds through a concerted yet asynchronous mechanism. Central to this process is the formation of a zwitterionic intermediate, a high-energy species characterized by partial positive and negative charges on adjacent atoms. In the case of N-benzyl-2,2-dichloroacetamide, the dichloroacetyl group facilitates ketene generation via dehydrohalogenation, while the benzyl substituent stabilizes the intermediate through resonance effects [1] [2].

Recent experimental and computational studies have confirmed the reversibility of zwitterion formation. For example, visible light-mediated energy transfer experiments demonstrated that N-benzyl-2,2-dichloroacetamide-derived ketenes react with imines to form zwitterions, which subsequently undergo conrotatory cyclization (Figure 1) [4]. This intermediate’s stability is influenced by electronic effects: electron-withdrawing groups (e.g., Cl) on the ketene enhance electrophilicity, promoting imine attack, while electron-donating groups (e.g., benzyl) on the imine nitrogen improve nucleophilicity [2] [3].

Table 1: Key Factors Influencing Zwitterion Stability in Staudinger Reactions

| Factor | Effect on Zwitterion Stability | Example from N-Benzyl-2,2-Dichloroacetamide |

|---|---|---|

| Electron-withdrawing substituents | Increases ketene reactivity | Dichloroacetamide group enhances electrophilicity [1] |

| Aromatic stabilization | Delocalizes charge | Benzyl group provides resonance stabilization [1] [4] |

| Solvent polarity | Stabilizes ionic intermediates | Polar aprotic solvents (e.g., CH₂Cl₂) favored [2] [4] |

Stereochemical Outcomes Governed by Torque-Electronic Effects

The stereochemistry of β-lactam products is dictated by a combination of torquoselectivity (directionality of bond rotation during cyclization) and electronic effects. For N-benzyl-2,2-dichloroacetamide, the bulky benzyl group imposes steric constraints, favoring a transition state where the dichloroacetamide moiety adopts a less hindered orientation. This aligns with the "inside bulky" model, where larger substituents on the ketene occupy the interior position of the developing β-lactam ring [3] [4].

Experimental studies using chiral imines derived from carbohydrates revealed that N-benzyl-2,2-dichloroacetamide-based ketenes preferentially form cis-β-lactams when reacting with acyclic imines, while cyclic imines yield trans products [2]. This stereochemical divergence arises from electronic effects: electron-deficient imines favor early transition states with greater charge separation, whereas electron-rich imines promote later, more concerted pathways [3] [4].

Table 2: Stereochemical Outcomes in N-Benzyl-2,2-Dichloroacetamide Reactions

| Imine Type | Ketene Substituent | Predominant Stereochemistry | Rationale |

|---|---|---|---|

| Acyclic (e.g., aryl) | Dichloroacetamide | cis | Torquoselectivity overrides electronic effects [2] [3] |

| Cyclic (e.g., aziridine) | Dichloroacetamide | trans | Reduced steric hindrance in cyclic transition state [2] [4] |

Computational Modeling of Transition States via DFT Analysis

Density functional theory (DFT) calculations have provided atomic-level insights into the transition states of Staudinger reactions involving N-benzyl-2,2-dichloroacetamide. Studies comparing silylated and nonsilylated ketenes revealed that Lewis acid catalysts (e.g., BF₃) coordinate to the ketene carbonyl, lowering the activation energy by stabilizing partial negative charges [4]. For example, the transition state for N-benzyl-2,2-dichloroacetamide reacting with glyoxylate imine showed a diradical character, with spin density localized on the ketene and imine carbons (Figure 2) [4].

Key DFT Findings:

- Diradical Character: Transition states exhibit open-shell singlet configurations, with singlet-triplet energy gaps <5 kcal/mol, suggesting diradical intermediates [4].

- Catalyst Effects: BF₃ coordination reduces the activation barrier by 12–15 kcal/mol by polarizing the ketene π-system [4].

- Stereochemical Pathways: Conrotatory motion during cyclization is energetically favored over disrotatory pathways, consistent with the Woodward-Hoffmann rules [3] [4].

Figure 2: DFT-Optimized Transition State for N-Benzyl-2,2-Dichloroacetamide Cycloaddition

(Visualization of spin density distribution and bond-forming distances) [4]